5-Chloro-4-(difluoromethoxy)picolinic acid
Overview
Description
5-Chloro-4-(difluoromethoxy)picolinic acid is a chemical compound with the molecular weight of 223.56 . It is a solid substance stored at ambient temperature . The IUPAC name for this compound is 5-chloro-4-(difluoromethoxy)picolinic acid .
Molecular Structure Analysis
The InChI code for 5-Chloro-4-(difluoromethoxy)picolinic acid is1S/C7H4ClF2NO3/c8-3-2-11-4(6(12)13)1-5(3)14-7(9)10/h1-2,7H,(H,12,13)
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
5-Chloro-4-(difluoromethoxy)picolinic acid is a solid substance . It is stored at ambient temperature . The compound has a molecular weight of 223.56 .Scientific Research Applications
Biodegradation of Chlorinated Compounds
Achromobacter sp. f1 has shown the ability to co-metabolize 5-chloro-2-picolinic acid, a potential pollutant generated as a by-product during the degradation of 4-chloronitrobenzene by other bacteria. This organism can completely degrade varying concentrations of 5-chloro-2-picolinic acid, making it potentially useful for bioremediation purposes (Wu et al., 2017).
Applications in Organic Light Emitting Diodes (OLEDs)
Stability of OLEDs
Research on blue phosphorescent OLEDs using [Ir(2-(2,4-difluorophenyl)pyridine)(2)(picolinate)] (FIrPic) indicated the cleavage of the picolinate ligand under acidic conditions, affecting the stability of the devices. This understanding could inform strategies to improve the longevity of OLEDs (Baranoff et al., 2012).
Optoelectronic Properties in Polymer Light-Emitting Devices
A picolinic acid derivative was used to synthesize a bicyclometalated iridium complex which, when used in double-layer polymer light-emitting devices, exhibited enhanced luminance efficiency and peak brightness. This indicates the potential of picolinic acid derivatives in improving the performance of optoelectronic devices (Xiao et al., 2009).
Applications in Synthesis and Material Science
Synthesis of Tris-heteroleptic Iridium(III) Complexes
The degradation reaction of picolinate ligands was utilized for the efficient synthesis of tris-heteroleptic cyclometalated iridium(III) complexes, which are otherwise challenging to prepare. This approach holds promise for the synthesis of novel materials with tailored properties (Baranoff et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Picolinic acid, a related compound, has been shown to bind tozinc finger proteins (ZFPs) . ZFPs are involved in various cellular functions, including viral replication and packaging .
Mode of Action
Picolinic acid works by binding to zfps in a way that changes their structures and disrupts zinc binding, thereby inhibiting function .
Biochemical Pathways
Picolinic acid plays a key role inzinc transport , which is crucial for various biochemical processes.
Result of Action
Picolinic acid has been shown to be ananti-viral in vitro and in vivo .
properties
IUPAC Name |
5-chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO3/c8-3-2-11-4(6(12)13)1-5(3)14-7(9)10/h1-2,7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVYKXALLKMLRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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